

Structural Analysis of 1H-benzimidazole-2-carbonyl chloride: A Technical Guide

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Compound of Interest

Compound Name: 1H-benzimidazole-2-carbonyl chloride

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Abstract

1H-benzimidazole-2-carbonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and materials science. As a derivative of the versatile benzimidazole scaffold, it serves as a crucial building block for the synthesis of a wide array of functionalized molecules, including novel therapeutic agents and specialized polymers. This technical guide provides a comprehensive structural analysis of **1H-benzimidazole-2-carbonyl chloride**, detailing its molecular architecture, spectroscopic characteristics, and key reactive properties. Due to its nature as a reactive intermediate, direct experimental data such as crystallographic information is not readily available. Therefore, this guide presents a combination of computed data, extrapolated spectroscopic values from closely related benzimidazole derivatives, and detailed experimental protocols for its synthesis and subsequent reactions.

Molecular Structure and Properties

1H-benzimidazole-2-carbonyl chloride possesses a planar benzimidazole ring system linked to a reactive carbonyl chloride group at the 2-position. The benzimidazole core is an aromatic heterocyclic system, resulting from the fusion of a benzene ring and an imidazole ring.

Computed Molecular Properties

Property	Value	Source
Molecular Formula	C ₈ H ₅ ClN ₂ O	PubChem[1]
Molecular Weight	180.59 g/mol	PubChem[1]
IUPAC Name	1H-benzimidazole-2-carbonyl chloride	PubChem[1]
CAS Number	30183-14-3	PubChem[1]
Canonical SMILES	<chem>C1=CC=C2C(=C1)NC(=N2)C(=O)Cl</chem>	PubChem[1]
InChI Key	SJICFMKLYLHIRN-UHFFFAOYSA-N	PubChem[1]

A diagram of the molecular structure is presented below.

Caption: Molecular structure of **1H-benzimidazole-2-carbonyl chloride**.

Spectroscopic Analysis (Predicted)

Direct spectroscopic data for **1H-benzimidazole-2-carbonyl chloride** is scarce due to its high reactivity. The following tables present predicted data based on the analysis of closely related benzimidazole derivatives.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in a non-protic solvent like CDCl₃ would show signals corresponding to the aromatic protons of the benzimidazole ring and the N-H proton.

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~10.0 - 11.0	br s	N-H
~7.8 - 8.0	m	2H, Aromatic (H4, H7)
~7.3 - 7.5	m	2H, Aromatic (H5, H6)

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would display signals for the carbonyl carbon and the carbons of the benzimidazole ring.

Chemical Shift (δ, ppm)	Assignment
~165 - 170	C=O (carbonyl chloride)
~145 - 150	C2 (imidazole ring)
~135 - 145	C8, C9 (bridgehead carbons)
~120 - 130	C4, C7 (aromatic CH)
~110 - 120	C5, C6 (aromatic CH)

FT-IR Spectroscopy (Predicted)

The infrared spectrum is expected to show characteristic absorption bands for the N-H, C=O, and aromatic C-H and C=C stretching vibrations.

Wavenumber (cm ⁻¹)	Vibration
~3400 - 3200	N-H stretch
~3100 - 3000	Aromatic C-H stretch
~1750 - 1720	C=O stretch (acid chloride)
~1620 - 1450	Aromatic C=C stretch
~800 - 700	C-Cl stretch

Mass Spectrometry (Predicted Fragmentation)

Electron impact mass spectrometry would likely show a molecular ion peak and characteristic fragmentation patterns involving the loss of Cl, CO, and subsequent fragmentation of the benzimidazole ring.

m/z	Fragment
180/182	[M] ⁺ (isotopic pattern due to ³⁵ Cl/ ³⁷ Cl)
145	[M - Cl] ⁺
117	[M - Cl - CO] ⁺

Experimental Protocols

Synthesis of 1H-benzimidazole-2-carbonyl chloride

This protocol is adapted from the synthesis of related benzimidazole derivatives.^[2] **1H-benzimidazole-2-carbonyl chloride** is typically prepared from 1H-benzimidazole-2-carboxylic acid.

Materials:

- 1H-benzimidazole-2-carboxylic acid
- Thionyl chloride (SOCl₂)
- Anhydrous toluene
- Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

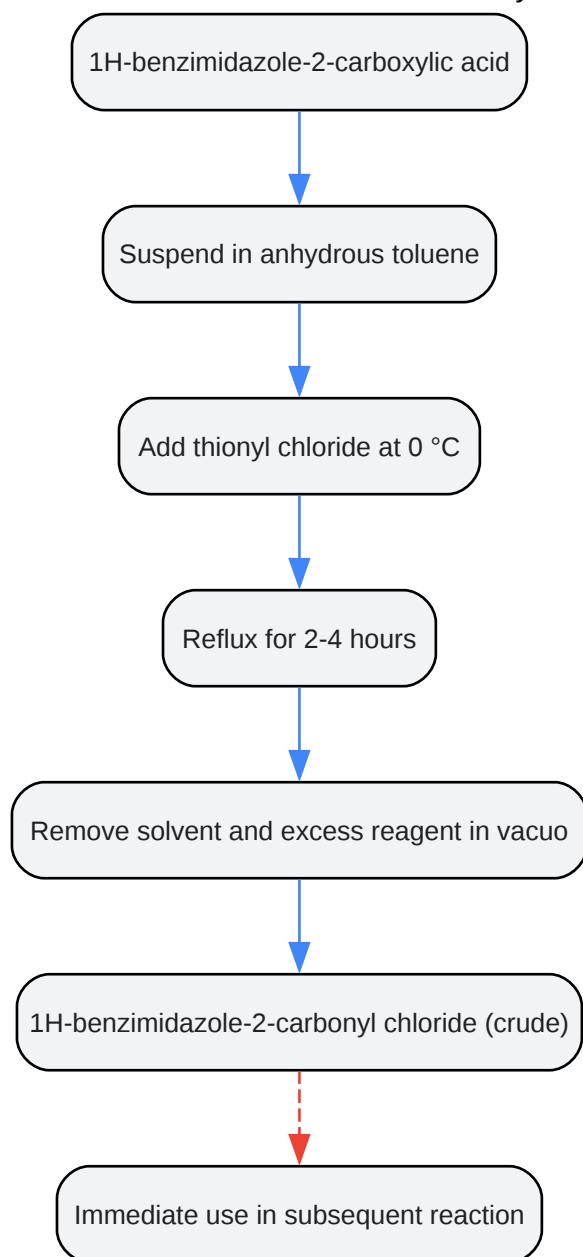
Procedure:

- To a stirred suspension of 1H-benzimidazole-2-carboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
- After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 110 °C).
- Maintain the reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).
- After the reaction is complete, cool the mixture to room temperature.

- Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude **1H-benzimidazole-2-carbonyl chloride**.
- The product is highly moisture-sensitive and is typically used immediately in the next synthetic step without further purification.

The following diagram illustrates the synthesis workflow.

Synthesis of 1H-benzimidazole-2-carbonyl chloride



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Caption: Workflow for the synthesis of **1H-benzimidazole-2-carbonyl chloride**.

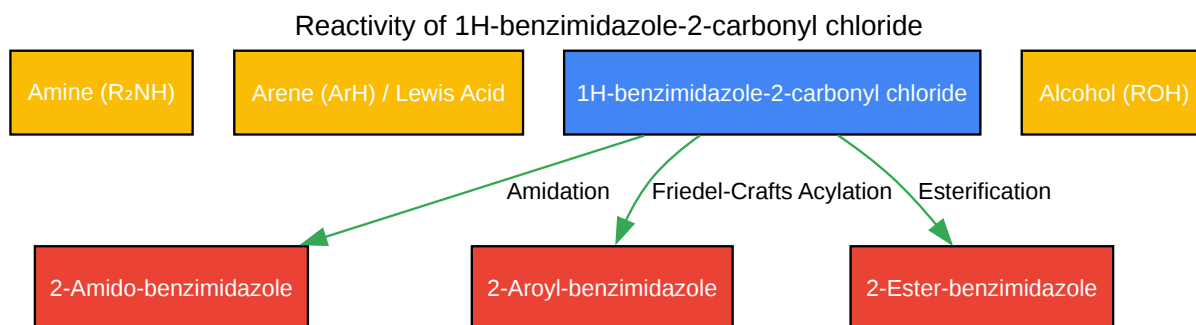
Reactivity and Applications

1H-benzimidazole-2-carbonyl chloride is a highly reactive acylating agent. The carbonyl chloride moiety is susceptible to nucleophilic attack by a wide range of nucleophiles, making it a valuable precursor for the synthesis of various benzimidazole derivatives.

Common Reactions:

- Amidation: Reaction with primary or secondary amines yields the corresponding amides.
- Esterification: Reaction with alcohols produces esters.
- Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst leads to the formation of 2-arylbenzimidazoles.

The logical relationship of its reactivity is depicted in the diagram below.



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Caption: Key reactions of **1H-benzimidazole-2-carbonyl chloride**.

Conclusion

While direct and detailed structural and spectroscopic data for **1H-benzimidazole-2-carbonyl chloride** remains elusive due to its high reactivity, this guide provides a robust framework for its understanding and utilization. The predicted spectroscopic data, derived from analogous compounds, offers valuable guidance for reaction monitoring and characterization of its

derivatives. The provided synthesis protocol outlines a reliable method for its in-situ generation, enabling its use as a versatile intermediate in the development of new chemical entities for pharmaceutical and material science applications. Further computational studies could provide deeper insights into its electronic structure and conformational dynamics, complementing the experimental approaches outlined herein.

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References

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- 2. researchgate.net [researchgate.net]
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